(2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride

Description

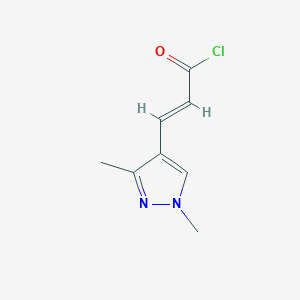

“(2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride” is an α,β-unsaturated acyl chloride featuring a 1,3-dimethylpyrazole substituent. This compound serves as a reactive intermediate in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic derivatives via nucleophilic acyl substitution or conjugate addition reactions. The (2E)-stereochemistry and electron-rich pyrazole ring influence its reactivity and stability.

Properties

IUPAC Name |

(E)-3-(1,3-dimethylpyrazol-4-yl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-6-7(3-4-8(9)12)5-11(2)10-6/h3-5H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOELUJYYFJRNRT-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=CC(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1/C=C/C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride typically involves the reaction of 1,3-dimethyl-4-pyrazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acryloyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Addition Reactions: The double bond in the acryloyl moiety can participate in addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Addition Reactions: Electrophiles such as halogens and nucleophiles such as Grignard reagents can be used. The reactions are often conducted at low temperatures to control the reaction rate.

Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.

Major Products Formed

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Halogenated Compounds: Formed from addition reactions with halogens.

Polymers: Formed from polymerization reactions.

Scientific Research Applications

Organic Synthesis

(2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride serves as a versatile building block in organic synthesis. Its ability to form stable amide bonds makes it particularly useful in the synthesis of complex molecules such as:

- Peptide-based drugs : The compound can be utilized to create peptide linkages, which are crucial in drug design.

- Heterocyclic compounds : Its reactivity allows for the synthesis of various heterocycles that are important in medicinal chemistry.

Medicinal Chemistry

In the field of medicinal chemistry, this compound has shown potential in the design of new therapeutic agents. Its biological evaluations have indicated activities such as:

- Antimicrobial properties : Studies have suggested that derivatives of this compound exhibit significant antimicrobial activity.

- Anticancer effects : Preliminary research indicates potential anticancer properties, making it a candidate for further investigation in cancer therapeutics.

A case study highlighted in recent literature demonstrated the synthesis of derivatives that were screened against various cancer cell lines, revealing promising results for future drug development .

Polymer Production

The compound is also employed in the production of specialty polymers. Its reactivity allows it to participate in polymerization reactions that yield materials with unique properties. For instance:

- Advanced materials : Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Specialty Chemicals

In industrial settings, this compound acts as an intermediate for synthesizing various specialty chemicals used across different sectors including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride involves its reactivity towards nucleophiles and electrophiles. The acryloyl chloride moiety can undergo nucleophilic attack, leading to the formation of various derivatives. The pyrazole ring can also participate in coordination with metal ions, making it useful in catalysis and coordination chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related acryloyl chlorides, focusing on synthesis, reactivity, and applications.

3-(2-Furyl)acryloyl Chloride

- Structure : Substituted with a furan ring instead of pyrazole.

- Synthesis : Prepared via refluxing 3-(2-furyl)acrylic acid with thionyl chloride in dichloromethane, yielding the product quantitatively .

- Reactivity : The furyl group’s electron-donating nature enhances conjugation but reduces electrophilicity at the α,β-unsaturated carbonyl compared to pyrazole derivatives.

- Applications : Used to synthesize heterocyclic compounds, though its lower steric hindrance may facilitate faster hydrolysis than dimethylpyrazole analogs.

2-Cyano-3-(1,3-Diphenyl-1H-pyrazol-4-YL)acryloyl Chloride

- Structure: Features a cyano group at the α-position and a diphenylpyrazole substituent.

- Reactivity: The electron-withdrawing cyano group increases electrophilicity, enabling rapid nucleophilic additions. This contrasts with the dimethylpyrazole variant, where methyl groups provide steric protection and moderate electron donation .

- The diphenylpyrazole moiety enhances lipophilicity compared to dimethylpyrazole analogs .

3-(1,3-Diphenyl-1H-pyrazol-4-YL)acryloylamide Derivatives

- Structure : Acyl chloride converted to amides with diverse substituents.

- Reactivity : Amidation reactions proceed efficiently due to the high electrophilicity of the acyl chloride. The dimethylpyrazole variant may exhibit slower reaction kinetics due to steric effects.

- Applications : Demonstrated antioxidant and antimicrobial activities in biological assays, highlighting the role of pyrazole substituents in modulating bioactivity .

Comparative Data Table

Key Research Findings

Substituent Effects :

- Electron-donating groups (e.g., methyl on pyrazole) stabilize the α,β-unsaturated system but reduce electrophilicity.

- Bulky substituents (e.g., diphenylpyrazole) slow hydrolysis but complicate synthetic scalability .

Biological Activity: Pyrazole-based acryloyl chlorides yield derivatives with notable antioxidant properties, though dimethylpyrazole variants may require structural optimization for enhanced bioactivity .

Synthetic Efficiency :

- The quantitative yield of 3-(2-furyl)acryloyl chloride underscores the efficiency of thionyl chloride-mediated syntheses, a method likely applicable to the dimethylpyrazole analog .

Biological Activity

(2E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-acryloyl chloride is a chemical compound that has garnered interest due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological evaluations, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The compound has the following structural formula:

- Molecular Formula : C₈H₉ClN₂O

- CAS Number : 1173503-50-8

- SMILES Notation : CC1=NN(C=C1/C=C/C(=O)Cl)C

This structure includes a pyrazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with acyl chlorides. The synthetic pathway can be optimized for yield and purity, often utilizing solvents like dimethylformamide (DMF) and catalysts such as piperidine.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, a study evaluated several pyrazole derivatives, including this compound, against various pathogens. The results indicated:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : It showed effective inhibition of biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays demonstrated that compounds similar to this compound could inhibit the growth of various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

- IC50 Values : Compounds demonstrated IC50 values between 2.43 μM and 14.65 μM, indicating moderate to high efficacy in inhibiting cancer cell proliferation .

- Mechanism of Action : Some derivatives were identified as microtubule-destabilizing agents and were shown to induce apoptosis in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been documented:

- COX Inhibition : Several studies reported that compounds containing the pyrazole moiety displayed selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, IC50 values for COX-2 inhibition ranged from 0.02 to 0.04 μM .

- Safety Profile : Histopathological evaluations indicated minimal toxicity in animal models, suggesting a favorable safety profile for further development .

Case Studies

A detailed examination of specific studies provides insight into the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)-acryloyl chloride?

- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution using chloroacetyl chloride and 1,3-dimethyl-1H-pyrazole-4-carbaldehyde derivatives. Key steps include:

- Reacting 1,3-dimethylpyrazole with acryloyl chloride precursors in anhydrous solvents (e.g., dichloromethane or THF).

- Using a base like triethylamine to neutralize HCl byproducts and drive the reaction forward .

- Purification via column chromatography or recrystallization to isolate the product (typical yields: 50–70%).

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm the (E)-configuration of the acryloyl group via coupling constants (J ≈ 15–16 Hz for trans protons) .

- FT-IR : Identify characteristic C=O stretching (~1750 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- Elemental analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What solvents and storage conditions are recommended for this compound?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately in dichloromethane. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis .

- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to minimize degradation via moisture or light exposure .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies between spectroscopic data and predicted molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of stereochemistry. For example:

- The (E)-configuration of the acryloyl group is confirmed by dihedral angles between the pyrazole and acryloyl planes (e.g., 175–180°) .

- Compare SCXRD data (e.g., CCDC entries from Acta Crystallographica) with DFT-optimized geometries to validate computational models .

Q. What mechanistic insights explain competing side reactions during acylation with this compound?

- Methodological Answer : Common side reactions include:

- Hydrolysis : Rapid degradation in aqueous conditions, forming 3-(1,3-dimethylpyrazol-4-yl)acrylic acid. Mitigate by using anhydrous solvents and molecular sieves .

- Nucleophilic substitution : Chloride displacement by amines or thiols, forming amides or thioesters. Control via temperature (0–5°C) and stoichiometry .

Q. How do steric and electronic effects of the pyrazole substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric effects : 1,3-Dimethyl groups on the pyrazole hinder rotation, stabilizing the (E)-isomer and directing regioselectivity in Suzuki-Miyaura couplings .

- Electronic effects : The electron-withdrawing acryloyl chloride enhances electrophilicity at the carbonyl carbon, favoring nucleophilic attack (e.g., in amide bond formation) .

Q. What strategies optimize catalytic efficiency in enantioselective reactions involving this compound?

- Methodological Answer :

- Chiral ligands : Use bisoxazoline or BINOL-derived ligands to induce asymmetry during allylic alkylation or Michael additions .

- Solvent tuning : Polar solvents (e.g., acetonitrile) improve catalyst solubility and enantiomeric excess (e.g., up to 85% ee) .

Data Contradiction and Resolution

Q. How to address conflicting NMR and mass spectrometry data for intermediate products?

- Methodological Answer :

- Case study : If NMR suggests a dimeric structure but MS shows a monomeric ion, perform high-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Resolution : Use 2D NMR (e.g., NOESY) to detect spatial proximity of protons, confirming/refuting dimerization .

Q. Why might DSC analysis contradict TGA stability data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.